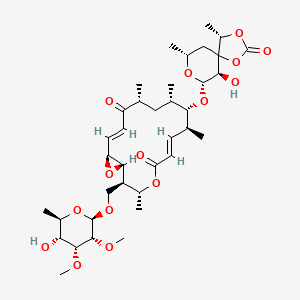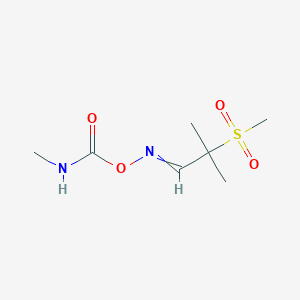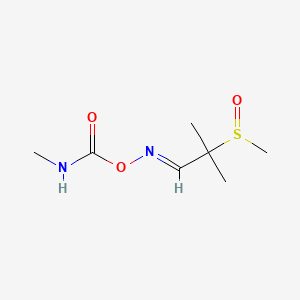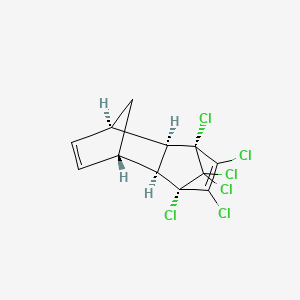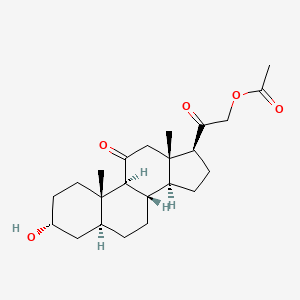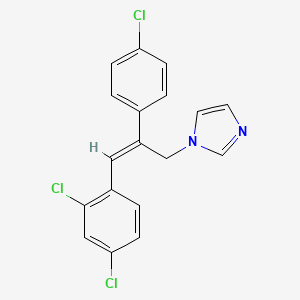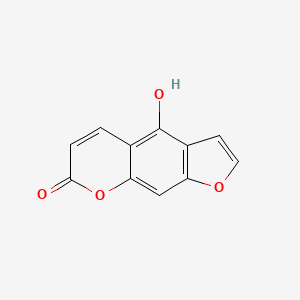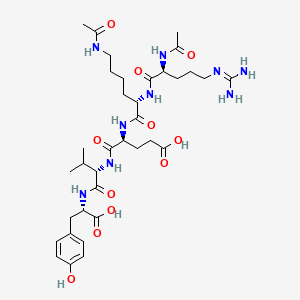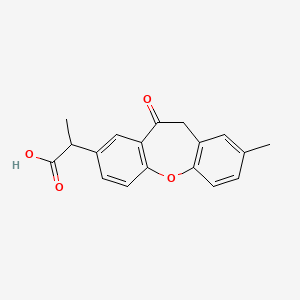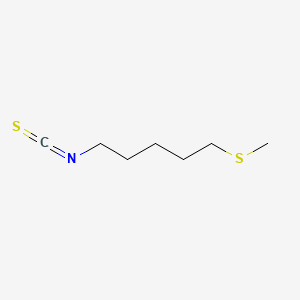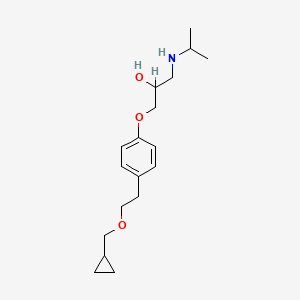
ベタキソロール
概要
説明
Betaxolol is a selective beta-1 receptor blocker used in the treatment of hypertension and glaucoma . It is also an adrenergic blocker with no partial agonist action and minimal membrane stabilizing activity . Being selective for beta-1 receptors, it typically has fewer systemic side effects than non-selective beta-blockers .
Synthesis Analysis
Based on the acidity difference of phenolic hydroxyl and alcoholic hydroxyl in p-hydroxyphenylethyl alcohol, the betaxolol hydrochloride intermediate was synthesized by selective A.W.Williamson etherification between p-hydroxyphenylethyl alcohol and epichlorohydrin in 18% potassium carbonate-acetone alkalescent solution .
Molecular Structure Analysis
The structure of betaxolol was determined by an X-ray single crystal experiment and computationally using B3LYP/6-31G (d,p) level of DFT . The title compound betaxolol in acidic and basic forms was investigated by infrared spectroscopy and NBO analysis .
Chemical Reactions Analysis
Betaxolol is a propanolamine that selectively and competitively binds to and blocks beta-1 (β1) adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate . This leads to a reduction in cardiac output and lowers blood pressure .
Physical And Chemical Properties Analysis
Betaxolol (S)- (-)-enantiomer shows higher pharmacological activity . This chapter provides a complete review of nomenclature, physiochemical properties, methods of preparation, identification techniques and various qualitative and quantitative analytical techniques as well as pharmacology of betaxolol .
科学的研究の応用
不整脈および冠状動脈性心臓病の治療
高血圧症および緑内障に加えて、ベタキソロールは不整脈および冠状動脈性心臓病の治療にも用いられます . 心臓の拍動を安定させ、心臓関連合併症のリスクを軽減するのに役立ちます。
致命的な心臓イベントの減少
ベタキソロールは、心不全の患者において致命的な心臓イベントを減少させることが示されています . これにより、心臓病の管理において貴重な薬物となります。
分析研究
ベタキソロールは、液体クロマトグラフィー(LC)および液体クロマトグラフィー-エレクトロスプレーイオン化質量分析法(LC-ESI/MS)を含む分析研究で使用されています . これらの研究は、ベタキソロールの不純物および分解生成物を同時に分離、同定、および特性評価することを目的としています。
バイオアベイラビリティ研究
ヒト血漿中のベタキソロール定量のための、蛍光検出を伴う高感度で特異的な液体クロマトグラフィー法が開発されました . この方法は、ベタキソロールの吸収、分布、代謝、および排泄に関する貴重な情報を提供する、バイオアベイラビリティ研究に使用されます。
多形および溶融結晶化研究
ベタキソロールは、その多形挙動と溶融結晶化を調査する研究に使用されています . これらの研究は、ベタキソロールの製剤と安定性にとって重要な、ベタキソロールの物理化学的特性に関する洞察を提供します。
作用機序
Target of Action
Betaxolol is a cardioselective beta-blocking agent . It primarily targets the beta-1 adrenergic receptors , which are predominantly located in the heart . These receptors play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by betaxolol involves the beta-1 adrenergic receptors and the downstream effects of their activation . Normally, the stimulation of these receptors by catecholamines leads to an increase in heart rate and blood pressure . Betaxolol, by blocking these receptors, inhibits this pathway, leading to a decrease in heart rate and blood pressure . Additionally, beta-1 selective blockers like betaxolol prevent the release of renin, a hormone produced by the kidneys that leads to constriction of blood vessels .
Pharmacokinetics
Betaxolol is lipophilic and is almost completely absorbed after oral administration . The peak plasma concentration is reached within 2 to 4 hours . Its bioavailability is between 80% to 90%, and it exhibits about 50% protein binding . The apparent distribution volume is 7.7 to 8.8 L/kg, and its elimination half-life is 16 to 20 hours . It is metabolized into mainly inactive metabolites which are excreted in the urine; some unchanged drug (about 15% of a dose) is also excreted in the urine .
Result of Action
The molecular and cellular effects of betaxolol’s action primarily involve a reduction in heart rate and blood pressure . By blocking the beta-1 adrenergic receptors, betaxolol reduces the heart’s response to catecholamines, leading to a slower heart rate and lower blood pressure . This can be beneficial in conditions where the heart is deprived of oxygen, such as ischemic heart disease .
Action Environment
The action, efficacy, and stability of betaxolol can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, ethnicity/race, comorbidities, and cardiovascular risk, can influence the effectiveness of betaxolol .
Safety and Hazards
将来の方向性
New views have surfaced about other pathophysiological processes (such as oxidative stress, vascular dysfunction, and retinal cell apoptosis) being involved in POAG progression, and adjunctive treatments with drugs like memantine, bis (7)-tacrine, nimodipine, and mirtogenol are advocated . Some of the proposed drugs (bis (7)-tacrine, nimodipine, vitamin E, and others) have shown good promise, mostly as monotherapy in various clinical trials .
特性
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-19-8 (hydrochloride) | |
| Record name | Betaxolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022674 | |
| Record name | Betaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betaxolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e-02 g/L | |
| Record name | Betaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betaxolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Betaxolol selectively blocks catecholamine stimulation of beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension. Betaxolol can also competitively block beta(2)-adrenergic responses in the bronchial and vascular smooth muscles, causing bronchospasm. | |
| Record name | Betaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
63659-18-7 | |
| Record name | Betaxolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betaxolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAXOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betaxolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70-72 °C, 70 - 72 °C | |
| Record name | Betaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betaxolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of betaxolol?
A1: Betaxolol is a selective antagonist of β1-adrenergic receptors [, , , , ]. This means it preferentially binds to these receptors, primarily found in the heart, and blocks the binding of neurotransmitters like adrenaline and noradrenaline.
Q2: How does betaxolol's β1-adrenergic receptor antagonism relate to its therapeutic effects in treating glaucoma?
A2: While the exact mechanism in glaucoma treatment is unclear, betaxolol is thought to reduce intraocular pressure (IOP) primarily by decreasing the production of aqueous humor [, ]. This is likely due to its antagonistic effect on β1-adrenergic receptors in the ciliary body, which are involved in aqueous humor production.
Q3: Does betaxolol exhibit any activity on other ion channels or receptors?
A3: Yes, research suggests that betaxolol also interacts with other targets besides β1-adrenergic receptors. Studies show that it can directly inhibit voltage-gated sodium and calcium channels in retinal ganglion cells []. It can also inhibit sodium influx into cortical synaptosomes by interacting with neurotoxin site 2 of voltage-sensitive sodium channels [].
Q4: What are the downstream effects of betaxolol's interaction with voltage-gated calcium channels in retinal ganglion cells?
A4: By inhibiting voltage-gated calcium channels, betaxolol reduces calcium influx into retinal ganglion cells. This reduction in intracellular calcium ([Ca2+]i) is suggested to contribute to its neuroprotective effects, potentially by preventing calcium overload and subsequent cell death [, ].
Q5: Betaxolol has been suggested to have neuroprotective properties. What evidence supports this claim?
A5: Studies show that betaxolol can protect retinal ganglion cells from glutamate-induced excitotoxicity, a process implicated in glaucoma and other retinal diseases [, , ]. It also attenuates ischemia-induced effects in the rat retina []. These findings, coupled with its inhibitory effects on calcium influx, support its potential neuroprotective role.
Q6: Does betaxolol influence the expression of neurotrophic factors?
A6: Yes, topical application of betaxolol in rats was found to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the retina []. This suggests a potential mechanism by which betaxolol might promote neuronal survival and function.
Q7: What is the molecular formula and weight of betaxolol?
A7: The molecular formula of betaxolol hydrochloride, the commonly used form, is C18H29NO3·HCl. It has a molecular weight of 343.9 g/mol.
Q8: What is known about the stability of betaxolol formulations?
A8: While specific stability data is limited in the provided abstracts, one study investigated the stability of betaxolol eye drops and found that the combination of betaxolol with its preservative (benzalkonium chloride) seemed to reduce the pro-apoptotic effects of the preservative alone on human trabecular cells []. This suggests a potential protective interaction within the formulation.
Q9: How is betaxolol absorbed and distributed in the body?
A9: Betaxolol is well-absorbed after oral administration, with a bioavailability of about 60% in dogs []. Following topical ocular administration, it demonstrates good penetration into the aqueous humor [, ]. It is also known to reach posterior ocular tissues, including the retina and optic nerve head [, ].
Q10: How is betaxolol metabolized and excreted?
A10: Betaxolol undergoes metabolism primarily via O-dealkylation of the cyclopropylmethoxyethyl moiety and N-dealkylation of the isopropylaminopropoxy moiety []. It is primarily excreted through urine and feces [].
Q11: Does the route of administration (e.g., topical vs. oral) affect betaxolol's pharmacokinetic profile?
A11: Yes, topical ocular administration results in lower systemic exposure compared to oral administration, making it suitable for local treatment of glaucoma with a reduced risk of systemic side effects [, ].
Q12: Are there differences in the pharmacokinetics of betaxolol between different formulations, like suspensions and solutions?
A12: One study found that the aqueous humor concentration of betaxolol was higher after topical administration of a 0.25% suspension compared to a 0.5% solution, although the difference was not statistically significant []. This suggests potential differences in bioavailability depending on the formulation.
Q13: How does the pharmacokinetic profile of betaxolol compare to other beta-blockers used in glaucoma treatment, like timolol?
A13: Betaxolol has a longer duration of action and a longer plasma elimination half-life compared to timolol [, ]. This allows for less frequent dosing, potentially improving patient compliance.
Q14: Does the presence of active metabolites affect the overall efficacy or safety profile of betaxolol?
A15: Further research is needed to fully understand the contribution of active metabolites, like hydroxybetaxolol, to the overall clinical effects of betaxolol [].
Q15: Are there any genetic factors that influence betaxolol's pharmacokinetics or pharmacodynamics?
A16: Yes, studies suggest that polymorphisms in the CYP2D6 gene, which encodes a drug-metabolizing enzyme, can influence betaxolol's antihypertensive and heart rate-lowering effects []. Specifically, carriers of the Pro34 allele might exhibit increased sensitivity to betaxolol.
Q16: What in vitro models have been used to study the effects of betaxolol on retinal cells?
A17: Researchers have used mixed retinal cell cultures and isolated retinal ganglion cells from various species, including rats and tiger salamanders, to investigate betaxolol's neuroprotective effects against glutamate excitotoxicity and its impact on intracellular calcium levels [, , ].
Q17: What in vivo models have been employed to evaluate betaxolol's effects on IOP and retinal damage?
A18: Studies have used rabbit models to investigate the long-term effects of topical betaxolol on tissue circulation in the iris and optic nerve head []. Additionally, rat models have been used to assess betaxolol's ability to attenuate ischemia-induced damage to the retina [].
Q18: Does Betaxolol induce or inhibit drug-metabolizing enzymes?
A19: While not explicitly addressed in the provided abstracts, one study suggests that genetic variations in the CYP2D6 gene, which encodes a drug-metabolizing enzyme, can influence betaxolol's effects []. This implies a potential for betaxolol to be metabolized by CYP2D6 and highlights the possibility of drug interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

